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Executive Summary

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's
disease (AD) represent a significant and growing unmet medical need. A common pathological
hallmark of these devastating conditions is the progressive loss of synapses, the crucial
connections between neurons that underpin cognitive and motor function. SPG302, a first-in-
class, orally bioavailable small molecule, is a novel therapeutic candidate designed to directly
address this synaptic loss by promoting the regeneration of functional glutamatergic synapses.
This document provides a comprehensive overview of the mechanism of action, preclinical
evidence, and clinical trial data for SPG302, highlighting its potential as a transformative
therapy for a range of neurodegenerative disorders.

Core Mechanism of Action: Synaptic Regeneration
via Actin Cytoskeleton Modulation

The primary mechanism of action of SPG302 is the induction of spinogenesis, the formation of
new dendritic spines, which are the primary sites of excitatory synapses in the brain.[1] This
process is fundamental to restoring neuronal connectivity and function.
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Molecular Target: SPG302 is a third-generation benzothiazole derivative that targets a regulator
of the F-actin-based cytoskeleton.[1] Evidence suggests that a key molecular target is fascin,
an actin-bundling protein.[2]

Signaling Pathway: SPG302 is proposed to enhance the actin-bundling activity of fascin. This
leads to the stabilization of actin filaments within dendritic filopodia, promoting their maturation
into functional dendritic spines. This, in turn, facilitates the formation of new glutamatergic
synapses, characterized by the increased expression and co-localization of key postsynaptic
proteins.

Click to download full resolution via product page

Data Presentation: Summary of Quantitative

Preclinical and Clinical Data
Table 1: Preclinical Efficacy of SPG302 in an Animal
Model of Alzheimer's Disease
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. Treatment
Parameter Animal Model Outcome Reference
Group
Reversal of
deficits in spatial
N SPG302 (3 and ,
Cognitive ) ] memory (Morris
] 3xTg-AD Mice 30 mg/kg, i.p., 4 [1]
Function water maze) and
weeks)
contextual fear
conditioning.
Restoration of
SPG302 (3 and hippocampal
Synaptic Density ~ 3xTg-AD Mice 30 mg/kg, i.p., 4 synaptic density [1]
weeks) to wild-type
levels.
Increased
N ) SPG302 (3 and )
Dendritic Spine ) ] density of
3xTg-AD Mice 30 mg/kg, i.p., 4 [1]
Morphology mushroom and
weeks) ]
stubby spines.
Increased
Postsynaptic SPG302 (3 and expression of
Protein 3xTg-AD Mice 30 mg/kg, i.p., 4 PSD95, drebrin, [1]
Expression weeks) and AMPA

receptors.

Table 2: Preclinical Efficacy of SPG302 in a Rat Model of

Spinal Cord Injury
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Treatment

Parameter Animal Model Outcome Reference
Group
Enhanced
) Cc2 recovery of
Diaphragm ) ) )
) Hemisectioned SPG302 diaphragm
Muscle Function o
Rats muscle activity
(EMG).
Ameliorated
. C2 o
Respiratory ) ] deficits in
Hemisectioned SPG302

Function

Rats

transdiaphragma

tic pressure.

Table 3: Clinical Trial Results of SPG302 in Amyotrophic
Lateral Sclerosis (ALS)
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. Number of Treatment L
Trial Phase o Key Findings Reference
Participants Group

Well tolerated

with no
SPG302 (300mg
Phase 2a 23 ) treatment-related
daily) _
serious adverse

events.

82% of patients
exhibited a
stable or
improved rate of
decline on the
ALSFRS-R

scale.

76% slower rate
of decline
compared to
historical controls
(PRO-ACT

database).

Improvements in
ALS-associated
patterns on EEG

recordings.

Table 4: Clinical Trial Results of SPG302 in Alzheimer's
Disease (AD)
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Treatment

Trial Phase Cohort Key Findings Reference
Group
Safe and well
) ) tolerated with no
Phase 2a (First Mild to moderate
SPG302 severe or [3]

Cohort) AD

treatment-related

adverse events.

Nearly 3-point
increase in

MMSE score [3]
within four

weeks.

Sustained
cognitive
improvement
: [3]
over six months
of open-label

treatment.

Durable
improvements in
CDR-SB

(3]
between four to
six months of

treatment.

Experimental Protocols
Preclinical Model of Alzheimer's Disease

Animal Model: 3xTg-AD mice, which harbor three mutations associated with familial
Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V).[1]

Drug Administration: SPG302 was administered daily via intraperitoneal (i.p.) injection at doses

of 3 and 30 mg/kg for 4 weeks.[1]
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Behavioral Assessments:

e Morris Water Maze: To assess spatial learning and memory.[1]

o Contextual Fear Conditioning: To evaluate fear-associated learning and memory.[1]
Histological and Biochemical Analysis:

» Golgi Staining: To visualize and quantify dendritic spine density and morphology in the
hippocampus.[1]

e Immunohistochemistry: To assess the co-localization of presynaptic (synaptophysin) and
postsynaptic (PSD95) markers.[1]

» Western Blotting: To quantify the expression levels of key postsynaptic proteins including
PSD95, drebrin, and AMPA receptor subunit GIuA1l in hippocampal lysates.[1]

Click to download full resolution via product page

Preclinical Model of Spinal Cord Injury

Animal Model: Adult male Sprague-Dawley rats.

Surgical Procedure: A C2 spinal cord hemisection (C2SH) was performed to induce unilateral
paralysis of the diaphragm.

Drug Administration: SPG302 was administered daily for 14 days following the C2SH injury.
Functional Assessment:

e Electromyography (EMG): Recording of diaphragm muscle activity during quiet breathing
and under respiratory stress (hypoxia/hypercapnia).

e Transdiaphragmatic Pressure (Pdi) Measurement: To assess the functional strength of the
diaphragm muscle.
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Preclinical Models of Amyotrophic Lateral Sclerosis

SPG302 has been evaluated in multiple preclinical models of ALS, including the SOD1-G93A
mouse model.[4] While specific detailed protocols from publications were not identified in the
provided search results, these studies, supported by the U.S. National Institutes of Health and
the Department of Defense, have demonstrated improvements in motor and cognitive
functions.[5][6] Assessments in these models typically involve monitoring of disease onset,
progression of motor deficits (e.g., grip strength, rotarod performance), and survival.

Clinical Development

SPG302 is currently being investigated in multiple clinical trials for neurodegenerative and
neuropsychiatric diseases.

Amyotrophic Lateral Sclerosis (ALS): A Phase 2a study (NCT05882695) in 23 ALS participants
has been completed. The trial consisted of a 28-day double-blind placebo-controlled period,
followed by a 140-day open-label extension where all participants received SPG302. The
positive results from this study have supported the continued development of SPG302 for ALS.

Alzheimer's Disease (AD): A Phase 2a trial (NCT06427668) is ongoing to evaluate the safety,
tolerability, and clinical efficacy of SPG302 in individuals with mild to moderate AD. The study
includes a 4-week double-blind, placebo-controlled phase followed by an open-label extension.

[3]

Conclusion

SPG302 represents a promising and novel therapeutic strategy for neurodegenerative
diseases, with a uniqgue mechanism of action focused on regenerating lost synapses. The
robust preclinical data demonstrating efficacy in models of Alzheimer's disease and spinal cord
injury, coupled with the encouraging safety and efficacy signals from the Phase 2a clinical trial
in ALS, underscore the significant potential of this first-in-class synaptic regenerative agent. By
targeting a fundamental pathological process common to multiple neurodegenerative disorders,
SPG302 offers a new paradigm in the pursuit of disease-modifying therapies that can restore
neurological function and improve the lives of patients. Further clinical investigation is
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warranted to fully elucidate the therapeutic benefits of SPG302 across a range of
neurodegenerative conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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